BenchChemオンラインストアへようこそ!

5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine

Medicinal Chemistry Stereochemistry LRRK2 Inhibitor Synthesis

This enantiopure (3S,4S) aminopyrazole building block is the direct precursor to GNE-9605, a brain-penetrant LRRK2 inhibitor with Ki=2.0 nM. The defined absolute configuration is essential for biological activity; racemic mixtures or incorrect enantiomers compromise SAR and batch reproducibility. Procure >98% pure material to replicate published pharmacological profiles and accelerate hit-to-lead timelines via the pre-installed 5-chloro handle for SNAr diversification.

Molecular Formula C11H16ClFN4O
Molecular Weight 274.72 g/mol
Cat. No. B8124257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine
Molecular FormulaC11H16ClFN4O
Molecular Weight274.72 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N2C(=C(C=N2)N)Cl)F)C3COC3
InChIInChI=1S/C11H16ClFN4O/c12-11-9(14)3-15-17(11)10-1-2-16(4-8(10)13)7-5-18-6-7/h3,7-8,10H,1-2,4-6,14H2/t8-,10-/m0/s1
InChIKeyHAVZARVPJOGOSJ-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine: A Defined Chiral Intermediate for CNS-Penetrant LRRK2 Inhibitors


5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine (CAS 1536201-15-6) is a chiral, enantiomerically defined aminopyrazole building block characterized by a trans-configured 3-fluoro-1-(oxetan-3-yl)piperidine motif . This compound serves as a critical late-stage intermediate in the synthesis of GNE-9605, a highly potent, selective, and brain-penetrant leucine-rich repeat kinase 2 (LRRK2) inhibitor developed for potential disease-modifying Parkinson's disease therapy [1]. Its core function is to provide a pre-assembled, stereochemically pure scaffold for a final diversification step, anchoring the key pharmacophoric elements required for target engagement within the LRRK2 ATP-binding site [1].

Why Generic 'Trans' or Racemic 5-Chloro-1-(3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine Cannot Substitute for the (3S,4S) Enantiomer


In-class compounds cannot be interchanged with 5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine because the final drug substance, GNE-9605, is a defined, single enantiomer whose biological activity is intrinsically linked to its specific absolute configuration [1]. The J. Med. Chem. 2014 discovery paper highlights that the stereochemical configuration of the piperidine ring dictates the precise orientation of the aminopyrazole core within the solvent-exposed region of the LRRK2 ATP-binding site, a key design parameter for achieving the reported high potency and selectivity [1]. Using a racemic mixture or the incorrect (3R,4R) enantiomer would introduce 50% of an inactive or differentially active stereoisomer, compromising critical structure-activity relationships (SAR) and leading to batch-to-batch variability in downstream biological assays [2]. The following evidence details the quantifiable differences that necessitate the procurement of this specific (3S,4S) intermediate.

Quantitative Differentiation Guide for 5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine Procurement


Chiral Purity Requirement for Active Pharmaceutical Ingredient (API) Synthesis vs. Racemic Mixture

The final drug substance, GNE-9605, is defined by its specific (3S,4S) absolute configuration at the piperidine ring, which is essential for its high-affinity binding to the LRRK2 kinase domain [1]. The J. Med. Chem. 2014 study and subsequent pharmacological evaluations report an LRRK2 Ki of 2.0 nM and cellular IC50 of 19 nM for the single-enantiomer GNE-9605 . In contrast, the racemic mixture (often cataloged as 'rel-' or 'trans-') would contain 50% of the (3R,4R) enantiomer, for which no comparable potency data exists and which is presumed inactive or significantly less active based on SAR analysis of the solvent-exposed region interactions [1]. Procurement of the (3S,4S) enantiomer directly mirrors the stereochemistry of the pharmacologically validated clinical candidate, ensuring that the synthesized batch possesses the demonstrated biochemical profile .

Medicinal Chemistry Stereochemistry LRRK2 Inhibitor Synthesis

Functional Group Versatility: 5-Chloro-4-aminopyrazole Core as a Superior Diversification Point Compared to Des-chloro or Des-amino Analogs

The 5-chloro-1H-pyrazol-4-amine core provides a unique, chemoselective handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, which is the final step in the synthesis of GNE-9605 [1]. This specific intermediate enables direct coupling with the pyrimidine moiety to form the key N-C bond, a transformation that is not feasible with des-chloro analogs . The presence of both the reactive chlorine at the 5-position and the free amine at the 4-position allows for orthogonal reactivity: the chlorine can be displaced while the amine remains protected or is used in a subsequent reaction. This is a distinct advantage over simpler pyrazole intermediates that lack this dual functionality, which would require additional protection/deprotection steps and significantly lower overall yield. For example, a published protocol describes a one-step synthesis of related compounds in quantitative yield using adapted Vilsmeier conditions, underscoring the high reactivity of this specific scaffold [2].

Click Chemistry Medicinal Chemistry Pyrazole Functionalization

Brain Penetration Potential Enabled by the Oxetane-Containing Scaffold vs. Common Saturated Heterocycles

The incorporation of the oxetan-3-yl group on the piperidine nitrogen is a strategic design element to modulate physicochemical properties central to CNS drug discovery [1]. When incorporated into the final compound GNE-9605, this motif contributes to a favorable profile, leading to demonstrated brain penetration across multiple species [1]. This is in contrast to analogous intermediates bearing common N-substituents like methyl, ethyl, or acyl groups, which would yield final compounds with higher lipophilicity (increased LogP) and potential P-glycoprotein (P-gp) efflux liability. While direct CNS MPO scores for the intermediate are not available, the final drug GNE-9605 demonstrates a property profile consistent with the oxetane's function as a carbonyl or gem-dimethyl bioisostere that lowers LogD, enhances metabolic stability, and improves solubility . The procurement value of this specific intermediate is therefore partly derived from its embedded, optimized ADME functionality that is difficult to install late in a synthetic sequence.

CNS Drug Discovery Pharmacokinetics Oxetane Isostere

Validated Application Scenarios for 5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine in CNS Drug Discovery


Reproducible Synthesis of GNE-9605 for LRRK2 Kinase Inhibition Assays

This intermediate is the direct and validated precursor for the final step in synthesizing GNE-9605, the reference LRRK2 inhibitor with a biochemical Ki of 2.0 nM. Using the (3S,4S) enantiomer ensures that the resulting batch precisely matches the pharmacological profile reported in the J. Med. Chem. 2014 discovery paper, enabling accurate replication of potency, selectivity, and PK/PD studies in Parkinson's disease models [1]. This is essential for labs conducting preclinical efficacy studies or developing new positron emission tomography (PET) ligands based on the GNE-9605 scaffold [2].

Chiral Scaffold for Focused LRRK2 Inhibitor Library Synthesis

The (3S,4S) scaffold serves as a privileged chiral template for generating a library of novel aminopyrazole-based LRRK2 inhibitors. Its pre-installed 5-chloro handle allows for rapid parallel synthesis via SNAr with diverse amine or pyrimidine building blocks. As outlined in the patent literature, this strategy was used to explore the solvent-exposed region of the kinase, producing multiple potent compounds [1]. The high isomeric purity of the starting material (>98%) eliminates the need for post-synthesis chiral resolution, accelerating hit-to-lead chemistry timelines.

Asymmetric Synthesis and Crystallography Studies of Kinase-Ligand Complexes

For structural biology groups aiming to obtain co-crystal structures of LRRK2 with GNE-9605 or its analogs, the enantiopure intermediate is indispensable. The specific (3S,4S) configuration is required to ensure that the electron density map corresponds to the biologically active form [1]. Using a racemic intermediate would complicate crystallization, lead to ambiguous electron density for the ligand, and compromise the interpretation of key binding interactions in the kinase hinge and solvent-exposed regions.

Quote Request

Request a Quote for 5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.